

Timapiprant (OC000459): An In-depth Technical Review of Early-Phase Clinical Trial Results

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Timapiprant (formerly OC000459) is a potent and selective oral antagonist of the prostaglandin D2 (PGD2) receptor 2, also known as the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2).[1] The PGD2-CRTH2 signaling axis is a critical pathway in the pathogenesis of type 2 inflammatory diseases, driving the recruitment and activation of key immune cells such as T-helper 2 (Th2) lymphocytes, eosinophils, and basophils.[2][3] By blocking this receptor, **Timapiprant** aims to mitigate the downstream inflammatory cascade characteristic of allergic diseases like asthma, eosinophilic esophagitis, and allergic rhinitis. This technical guide provides a comprehensive summary of the available preclinical and early-phase clinical trial results for **Timapiprant**, with a focus on quantitative data, experimental methodologies, and relevant signaling pathways.

Mechanism of Action

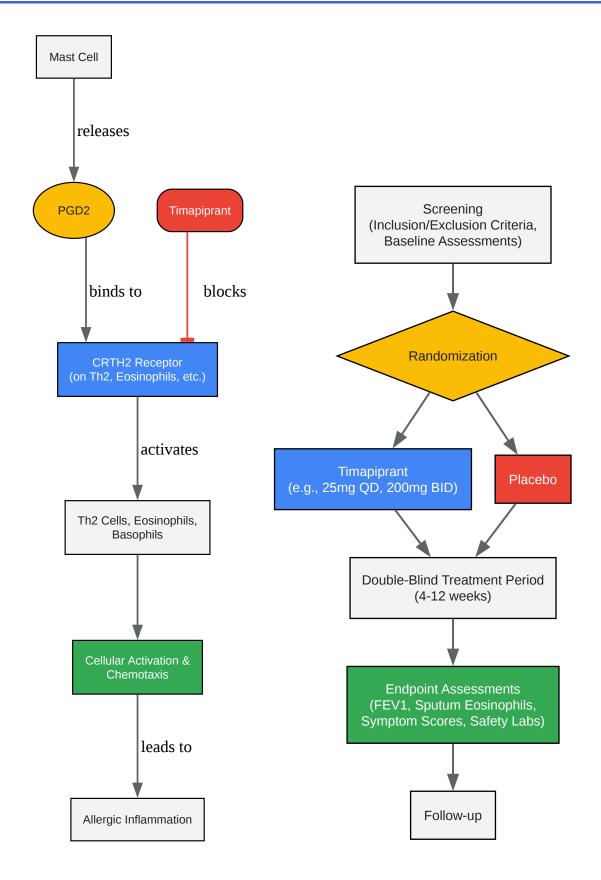
Timapiprant is an indole-acetic acid derivative that functions as a competitive antagonist at the CRTH2 receptor.[2] Prostaglandin D2 (PGD2), primarily released from activated mast cells, binds to the CRTH2 receptor on the surface of inflammatory cells. This binding event initiates a signaling cascade that leads to chemotaxis, cellular activation, and the release of proinflammatory cytokines.[2][3] **Timapiprant** competitively blocks the binding of PGD2 to the CRTH2 receptor, thereby inhibiting these downstream effects and reducing the inflammatory response.[2]



Signaling Pathway

The signaling pathway initiated by PGD2 binding to the CRTH2 receptor and the point of intervention for **Timapiprant** are illustrated below.





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